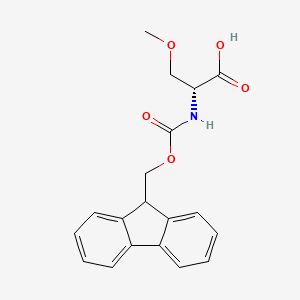

Fmoc-O-methyl-D-Ser

説明

Fmoc-O-methyl-D-Ser is a chemical compound with the molecular formula C19H19NO5 . It is used in research and development .

Synthesis Analysis

Fmoc-O-methyl-D-Ser is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the synthesis of peptides in virtually any scale . The Fmoc group is removed using a two-step mechanism reaction favored by the use of cyclic secondary amines .Molecular Structure Analysis

The molecular structure of Fmoc-O-methyl-D-Ser consists of 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The structure can be further analyzed using tools like ChemSpider .Chemical Reactions Analysis

The Fmoc group in Fmoc-O-methyl-D-Ser can be removed using a weak base such as triethylamine . This process is crucial for the synthesis of peptides .Physical And Chemical Properties Analysis

Fmoc-O-methyl-D-Ser has a molecular weight of 341.36 . More detailed physical and chemical properties can be obtained from resources like ChemicalBook .科学的研究の応用

Peptide Synthesis

“Fmoc-O-methyl-D-Ser” is often used in the field of peptide synthesis . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group used in the synthesis of peptides. It’s particularly useful because it’s stable under most conditions but can be removed under very specific circumstances, allowing for precise control over the synthesis process.

Protein Convergent Synthesis

One of the challenges in the field of protein synthesis is the creation of peptide a-thioesters. Despite recent advances, the direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge . “Fmoc-O-methyl-D-Ser” could potentially be used in this context to improve the efficiency and reliability of this process.

Hydrogel Formation

“Fmoc-O-methyl-D-Ser” can also be used in the formation of hydrogels . Hydrogels have a wide range of applications, from medical devices and tissue engineering to drug delivery systems. The ability to form stable supramolecular hydrogels could make “Fmoc-O-methyl-D-Ser” a valuable tool in these fields.

Fabrication of Biofunctional Materials

The self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks, can be used to fabricate various biofunctional materials . “Fmoc-O-methyl-D-Ser” could potentially play a role in this process.

Supramolecular Nanostructure Formation

The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by -methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability . This could be a potential application of “Fmoc-O-methyl-D-Ser”.

Scaffold Materials for Cell Culture

The ability of “Fmoc-O-methyl-D-Ser” to form stable supramolecular hydrogels could make it a valuable tool in the field of cell culture . These hydrogels could potentially be used as scaffold materials for cell culture, providing a supportive three-dimensional environment in which cells can grow and differentiate.

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of Fmoc-O-methyl-D-Ser, also known as 9-Fluorenylmethoxycarbonyl-O-methyl-D-Serine, is the amino group of an amino acid during peptide synthesis . The role of this compound is to protect the amino group during the synthesis process, preventing it from reacting with other groups and allowing for the controlled formation of peptide bonds .

Mode of Action

Fmoc-O-methyl-D-Serine operates by attaching to the amino group of an amino acid, forming a carbamate . This attachment is facilitated by the reaction of the amino group with fluorenylmethyloxycarbonyl chloride . The 9-Fluorenylmethoxycarbonyl group is base-labile, meaning it can be removed by a base . This allows for the controlled removal of the protecting group when desired, such as after the formation of a peptide bond .

Biochemical Pathways

The use of Fmoc-O-methyl-D-Serine is integral to the process of solid-phase peptide synthesis (SPPS) . In this process, the amino acid is attached to a solid support, and the Fmoc group is used to protect the amino group during the formation of peptide bonds . Once the peptide bond is formed, the Fmoc group can be removed, allowing for the next amino acid to be added . This process is repeated until the desired peptide sequence is achieved .

Pharmacokinetics

It’s worth noting that the fmoc group is readily removed by base, particularly secondary amines . This property is crucial for its role in peptide synthesis, as it allows for the controlled removal of the protecting group.

Result of Action

The result of the action of Fmoc-O-methyl-D-Serine is the successful synthesis of peptides with the desired sequence . By protecting the amino group during peptide bond formation, this compound allows for the controlled assembly of amino acids into peptides . After the peptide bond is formed, the Fmoc group can be removed, allowing for the next amino acid to be added .

Action Environment

The action of Fmoc-O-methyl-D-Serine is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed by a base . Therefore, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction of the amino group with fluorenylmethyloxycarbonyl chloride to form the Fmoc-protected amino acid is typically carried out in an organic solvent .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWAFELGMGZCHL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208514 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1279032-69-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279032-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)

![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)